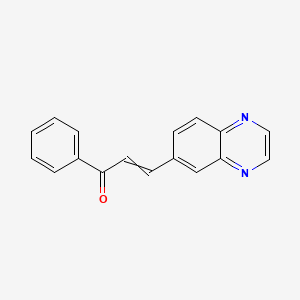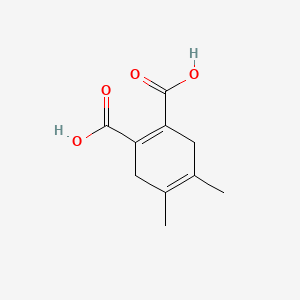
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Overview
Description
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid is an organic compound with the molecular formula C10H12O4 It is a derivative of cyclohexadiene, featuring two carboxylic acid groups and two methyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid can be synthesized through several methods. One common approach involves the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, followed by elimination of hydrogen bromide to yield the aromatic product, 4,5-dimethylphthalic acid . This reaction typically uses bromine in an acidic medium, such as HCl/NaBr/H2O2 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexane derivatives.
Substitution: Products include halogenated derivatives and other substituted compounds.
Scientific Research Applications
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of pigments, such as pigment red 122 and pigment violet 19.
Mechanism of Action
The mechanism of action for 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid involves its interaction with molecular targets and pathways. For example, in bromination reactions, the compound undergoes addition of bromine followed by elimination of hydrogen bromide, leading to the formation of aromatic products . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid can be compared with similar compounds such as:
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride: This compound has a similar structure but lacks the methyl groups at the 4 and 5 positions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: This compound is used in the production of pigments and has a similar dicarboxylic acid structure.
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester: Another related compound with similar chemical properties.
Properties
IUPAC Name |
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFKXRCTVOEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404292 | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-82-4 | |
| Record name | 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
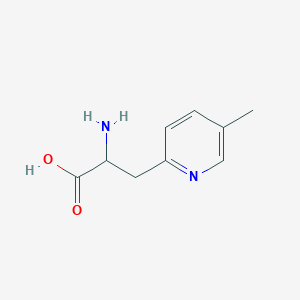
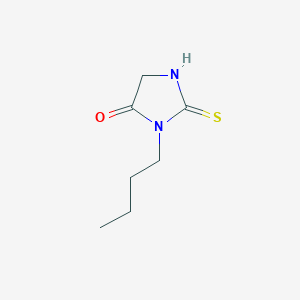
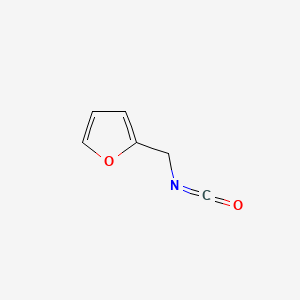
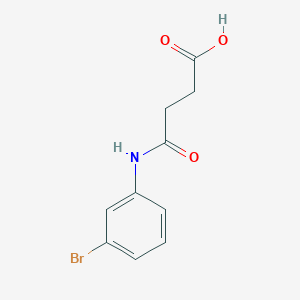
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B1307644.png)
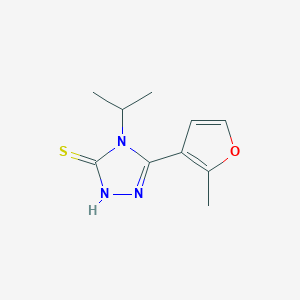
![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)
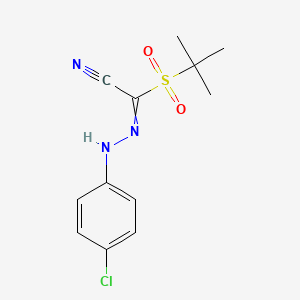
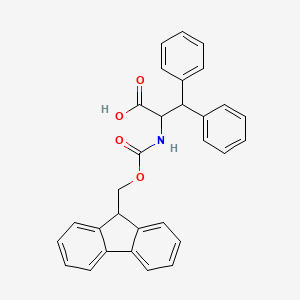
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)
